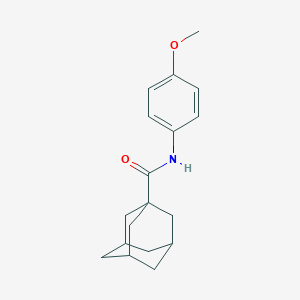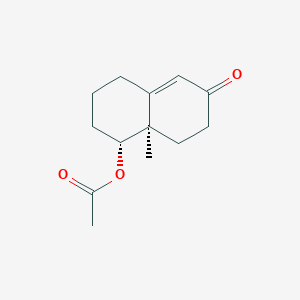
8-(allylsulfanyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(allylsulfanyl)-9H-purin-6-amine, also known as 8-ASA, is a purine analog that has been studied for its potential therapeutic applications. It is a synthetic compound that has shown promise in treating various diseases, including cancer and viral infections. In
Mechanism of Action
The mechanism of action of 8-(allylsulfanyl)-9H-purin-6-amine is not fully understood, but it has been proposed that the compound exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and replication. This inhibition leads to the disruption of cell proliferation and ultimately cell death. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(allylsulfanyl)-9H-purin-6-amine has been reported to have several biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and replication, leading to the disruption of cell proliferation and ultimately cell death. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound has also been reported to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(allylsulfanyl)-9H-purin-6-amine in lab experiments is its potential therapeutic applications in various diseases, including cancer and viral infections. The compound has shown promising results in vitro and in vivo studies, and its mechanism of action is being further investigated. However, one of the limitations of using 8-(allylsulfanyl)-9H-purin-6-amine in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 8-(allylsulfanyl)-9H-purin-6-amine. One of the areas of research is the development of more efficient synthesis methods with higher yields. Another area of research is the investigation of the compound's mechanism of action and its potential therapeutic applications in other diseases, such as neurodegenerative and autoimmune diseases. Additionally, the development of more soluble derivatives of 8-(allylsulfanyl)-9H-purin-6-amine could improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 8-(allylsulfanyl)-9H-purin-6-amine involves the reaction of 6-chloropurine with allylthiol in the presence of a base. This reaction results in the formation of 8-(allylsulfanyl)-9H-purine, which is then further reacted with ammonia to yield 8-(allylsulfanyl)-9H-purin-6-amine. The synthesis of 8-(allylsulfanyl)-9H-purin-6-amine has been reported in several studies, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
8-(allylsulfanyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. Several studies have reported the anticancer activity of 8-(allylsulfanyl)-9H-purin-6-amine against different cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also shown antiviral activity against hepatitis B virus and herpes simplex virus. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been studied for its potential neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
8-(allylsulfanyl)-9H-purin-6-amine |
|---|---|
Molecular Formula |
C8H9N5S |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
8-prop-2-enylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5S/c1-2-3-14-8-12-5-6(9)10-4-11-7(5)13-8/h2,4H,1,3H2,(H3,9,10,11,12,13) |
InChI Key |
DOYSLTRBQNHREN-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(N1)C(=NC=N2)N |
Canonical SMILES |
C=CCSC1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)


![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)

